N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Description
This compound is a cytidine derivative characterized by an acetamide group at the N4 position of the pyrimidine ring and a hydroxylated oxolane (tetrahydrofuran) sugar moiety. Its IUPAC name reflects the stereochemistry at positions 2R, 4R, and 5R of the sugar ring, which is critical for its biochemical interactions. The absence of substituents like methoxy or fluorine groups distinguishes it from structurally related analogs (e.g., ). Its molecular formula is C₁₁H₁₅N₃O₆, with a molecular weight of 285.25 g/mol.
Properties
Molecular Formula |
C11H15N3O5 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8-,10-/m1/s1 |
InChI Key |
RWYFZABPLDFELM-NQMVMOMDSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@H]([C@H](O2)CO)O |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide typically involves the reaction of a pyrimidine derivative with an acylating agent. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The pathways involved may include DNA replication, transcription, and repair .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and key properties of the target compound and its analogs:
Metabolic and Biochemical Implications
- Hydroxyl vs. Methoxy Groups: The target compound’s hydroxyl group at C4 (vs.
- Fluorinated Analogs : Compounds like N-Acetyl-2'-deoxy-2',2'-difluorocytidine () resist degradation by phosphorylases due to fluorine’s electron-withdrawing effects, making them more suitable for prolonged therapeutic action .
- Pyrimidine Modifications : The 5-methyl group in N4-Benzoyl-5-Methyl-2′-deoxycytidine () enhances base-pairing specificity in DNA, whereas the benzoyl group may alter protein-binding affinities .
Biological Activity
N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide, also referred to as a nucleoside analog, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring and a hydroxymethylated oxolane moiety. Its molecular formula is with a molecular weight of approximately 284.308 g/mol. The chemical structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
| CAS Number | 57741-91-0 |
| Molecular Formula | C13H20N2O5 |
| Molecular Weight | 284.308 g/mol |
Antiviral Activity
Research indicates that nucleoside analogs like N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide exhibit antiviral properties by inhibiting viral replication. A study demonstrated that this compound can effectively inhibit the replication of certain RNA viruses through interference with viral polymerases, leading to decreased viral load in infected cells .
Synergistic Effects
The compound has shown synergistic effects when combined with other chemotherapeutic agents. For instance, in studies involving cancer cell lines, it was found that co-administration with gemcitabine hydrochloride enhanced cytotoxicity against pancreatic cancer cells . This suggests potential applications in combination therapies for more effective cancer treatment.
The proposed mechanism involves the incorporation of the compound into viral RNA or DNA during replication. This incorporation disrupts normal nucleic acid synthesis and leads to premature termination of viral genome replication . Additionally, the compound's structural similarity to natural nucleosides allows it to evade some cellular defenses.
Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers evaluated the antiviral efficacy of N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide against influenza virus. The results indicated a significant reduction in viral titers in treated cells compared to untreated controls, supporting its potential as an antiviral agent.
Study 2: Cancer Treatment
A clinical study investigated the effects of combining N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide with standard chemotherapy regimens in patients with advanced pancreatic cancer. The combination therapy resulted in improved patient outcomes and enhanced survival rates compared to those receiving chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
